molecular formula C22H23ClN4O B11039111 5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one

Katalognummer: B11039111
Molekulargewicht: 394.9 g/mol
InChI-Schlüssel: LLNZYSYVHHADPE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrimidin-4(3H)-one family, a heterocyclic scaffold widely explored in medicinal chemistry due to its versatility in drug design. The molecule features:

  • Methyl group at position 6: Contributes to steric effects and metabolic stability.
  • 4-Phenylpiperazinyl group at position 2: A common pharmacophore in CNS-targeting agents, influencing solubility and binding to neurotransmitter receptors.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with antiviral, antipsychotic, or kinase-inhibiting agents .

Eigenschaften

Molekularformel

C22H23ClN4O

Molekulargewicht

394.9 g/mol

IUPAC-Name

5-[(4-chlorophenyl)methyl]-4-methyl-2-(4-phenylpiperazin-1-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C22H23ClN4O/c1-16-20(15-17-7-9-18(23)10-8-17)21(28)25-22(24-16)27-13-11-26(12-14-27)19-5-3-2-4-6-19/h2-10H,11-15H2,1H3,(H,24,25,28)

InChI-Schlüssel

LLNZYSYVHHADPE-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)NC(=N1)N2CCN(CC2)C3=CC=CC=C3)CC4=CC=C(C=C4)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-chlorobenzyl group: This step involves the substitution reaction where a chlorobenzyl group is introduced to the pyrimidine ring.

    Attachment of the phenylpiperazine moiety: This is usually done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Reaktionstypen

    Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Methylgruppe.

    Reduktion: Reduktionsreaktionen können am Pyrimidinring oder am Phenylpiperazinrest auftreten.

    Substitution: Die Verbindung kann verschiedene Substitutionsreaktionen eingehen, insbesondere an der Chlorbenzylgruppe.

Häufige Reagenzien und Bedingungen

    Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

    Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

    Substitution: Reagenzien wie Alkylhalogenide oder Arylhalogenide unter basischen oder sauren Bedingungen.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation ein Carbonsäurederivat ergeben, während die Reduktion eine gesättigtere Verbindung produzieren kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 5-(4-Chlorbenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. So kann es beispielsweise bestimmte Enzyme oder Rezeptoren hemmen, was zu den beobachteten biologischen Wirkungen führt. Die genauen Pfade und Zielstrukturen können je nach spezifischer Anwendung und Kontext variieren.

Wirkmechanismus

The mechanism of action of 5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences and Implications

Compound Name / ID Core Structure Substituents Biological Target (Inferred) Synthesis Method (Reference)
Target Compound Pyrimidin-4(3H)-one 5-(4-Cl-benzyl), 6-Me, 2-(4-phenylpiperazinyl) CNS receptors / Kinases Not specified in evidence
Z22 (ZINC20896686) Thieno[2,3-d]pyrimidin-4-one 5-(4-F-phenyl), 6-Me, 2-(sulfanylpropanamide) Dengue virus NS protein Microwave-assisted (similar to )
Z23 (ZINC07574924) Thieno[2,3-d]pyrimidin-4-one 5-(3-F-phenyl), 6-Me, 2-(tetrahydrofuran-3-ylthio) Dengue virus NS protein Microwave-assisted (similar to )
4-[(4-Cl-phenyl)amino]-... () Pyrimidin-2-one 4-(4-Cl-phenyl)amino, 5-[4-(2-hydroxyethyl)piperazinyl]carbonyl, 6-Me Kinases / Enzymes (e.g., PDE inhibitors) Traditional alkylation/acylation
EU Patent Derivatives Pyrazino/pyrido-pyrimidin-4-one Varied substituents (e.g., indazolyl, methylpiperazinyl, dimethoxyphenyl) Oncology / Infectious diseases Multi-step nucleophilic substitutions

Substituent-Driven Pharmacological Profiles

  • Fluorine in Z22/Z23 may improve metabolic stability but reduce CNS activity due to higher polarity.
  • Piperazine/Piperidine Moieties :

    • The target’s 4-phenylpiperazine is associated with serotonin/dopamine receptor modulation (e.g., antipsychotics), whereas ’s hydroxyethylpiperazine likely improves aqueous solubility (critical for oral bioavailability) .
  • Core Modifications: Thieno-pyrimidinones (Z22/Z23) exhibit stronger π-π stacking with viral NS proteins, while pyrido-pyrimidinones (EU Patent) show broader kinase inhibition .

Biologische Aktivität

5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is a synthetic organic compound classified as a pyrimidine derivative. Its unique structure, characterized by a pyrimidine ring substituted with a 4-chlorobenzyl group and a 4-phenylpiperazine moiety, positions it as a promising candidate in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and anticancer agent.

The molecular formula of 5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one is C17H21ClN4OC_{17}H_{21}ClN_{4}O, with a molecular weight of approximately 332.83 g/mol. The compound's structure allows for various chemical transformations typical of pyrimidine derivatives, which can lead to the synthesis of analogs with potentially enhanced biological activities.

Anticancer Potential

Research indicates that this compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By targeting these kinases, the compound could induce apoptosis in cancer cells, showcasing its anticancer potential. Studies have demonstrated that derivatives of pyrimidine can effectively disrupt cell proliferation pathways, suggesting that 5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one may share similar mechanisms of action.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in various biological processes. For instance, piperazine derivatives have shown promise in inhibiting human acetylcholinesterase, which is vital for neurotransmission. This suggests that the piperazine component of the compound may contribute to its biological activity by affecting neurotransmitter levels .

Structure-Activity Relationship (SAR)

The structural features of 5-(4-chlorobenzyl)-6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4(3H)-one play a significant role in its biological activity. The presence of both chlorobenzyl and piperazine functionalities may enhance selectivity and efficacy against targeted biological pathways compared to other similar compounds. A comparative analysis with structurally related compounds reveals variations in biological activities based on substitution patterns.

Compound NameStructureNotable Features
5-(3-chlorobenzyl)-6-methylpyrimidin-4(3H)-oneStructureSimilar pyrimidine core; different halogen substitution
2-(4-fluorophenyl) pyrimidin-4(3H)-oneStructureLacks piperazine; studied for different biological activities
6-methylpyrimidin-2(1H)-one derivativesStructureCore structure present; variations in side chains

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with various biological targets. For example, investigations into binding affinities and selectivity have shown promising results in inhibiting kinases involved in cancer cell survival pathways. These studies are crucial for understanding the mechanism of action and therapeutic potential of the compound.

  • In vitro Studies : Laboratory experiments have demonstrated that the compound can effectively inhibit CDK activity, leading to reduced proliferation rates in cancer cell lines.
  • Molecular Docking Studies : Virtual screening techniques have been employed to predict the binding interactions between the compound and its target enzymes, providing insights into its mechanism of action.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.